molecular formula C35H29OP B071675 (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine CAS No. 189274-36-0

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

Cat. No.: B071675
CAS No.: 189274-36-0
M. Wt: 496.6 g/mol
InChI Key: RQYTYDOSGVUKHB-UHFFFAOYSA-N
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Description

®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring a binaphthyl backbone and an isopropoxy group, imparts significant steric and electronic properties, making it an effective ligand in various catalytic processes.

Mechanism of Action

Target of Action

It is known that phosphine compounds are often used as ligands in inorganic and organometallic chemistry . They can bind to a variety of metal ions, altering their electronic and steric properties, which can result in different coordination geometries and catalytic behavior .

Mode of Action

The mode of action of this compound is based on its ability to form bonds with other molecules. For instance, phosphines can undergo a process known as hydrophosphinylation, where they add across unsaturated bonds . This process can lead to the formation of new phosphines of various structures

Biochemical Pathways

Phosphorus, a key component of phosphine compounds, plays a crucial role in various physiological processes, including energy metabolism, nucleic acid synthesis, and membrane function, as well as in the regulation of enzyme activity and signal transduction pathways . It is also involved in the dark phase of photosynthesis, where it functions in ATP synthesis, NADPH production, and is present in several key enzymes .

Pharmacokinetics

The study of pharmacokinetics is crucial in understanding how the compound is processed in the body, its bioavailability, and its potential therapeutic effects .

Result of Action

The ability of phosphine compounds to bind to metal ions and alter their properties can have significant effects on the behavior of these ions, potentially influencing a variety of biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH, oxidation-redox potential, and dissolved oxygen levels can affect the migration and transformation of phosphorus in the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine typically involves the diastereoselective introduction of a phosphino group at the 2-position of a binaphthyl derivative. This can be achieved through a series of steps including lithium-bromide exchange, treatment with dichloroorganylphosphine, and final interaction with an organomagnesium halogenide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenophosphines, organometallic reagents like Grignard reagents, and oxidizing agents. Reaction conditions often involve inert atmospheres and controlled temperatures to ensure selectivity and yield.

Major Products

Major products formed from these reactions include phosphine oxides, phosphonium salts, and various substituted phosphine derivatives .

Scientific Research Applications

®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another binaphthyl-based phosphine ligand, widely used in asymmetric catalysis.

    ®-Ph-BINAP: A phenyl-substituted variant of BINAP, offering different steric and electronic properties.

Uniqueness

®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine is unique due to its isopropoxy group, which provides distinct steric hindrance and electronic effects compared to other binaphthyl-based ligands. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well .

Properties

IUPAC Name

diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYTYDOSGVUKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439136
Record name Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137769-30-3
Record name Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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